5,6-Dihydro-5-(hydroxymethyl)uracil

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

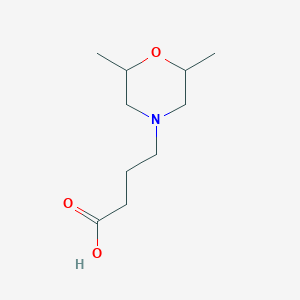

5,6-Dihydro-5-(hydroxymethyl)uracil is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the addition of a hydroxymethyl group at the 5th position and the saturation of the double bond between the 5th and 6th carbon atoms

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5,6-Dihydro-5-(Hydroxymethyl)uracil beinhaltet typischerweise die Reduktion von Uracil-Derivaten. Ein übliches Verfahren ist die katalytische Hydrierung von 5-Formyluracil in Gegenwart eines geeigneten Katalysators wie Palladium auf Kohlenstoff (Pd/C). Die Reaktion wird unter Wasserstoffgas bei erhöhtem Druck und erhöhten Temperaturen durchgeführt, um die gewünschte Reduktion zu erreichen.

Ein weiterer Syntheseweg beinhaltet die Verwendung von Natriumborhydrid (NaBH4) als Reduktionsmittel. Diese Methode wird häufig in einem wässrigen oder alkoholischen Lösungsmittel durchgeführt, wobei das 5-Formyluracil unter milden Bedingungen zu this compound reduziert wird.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound kann großtechnische katalytische Hydrierverfahren umfassen. Diese Prozesse sind für hohe Ausbeute und Reinheit optimiert und verwenden häufig Durchflussreaktoren, um konstante Reaktionsbedingungen zu gewährleisten. Die Wahl des Katalysators, des Lösungsmittels und der Reaktionsparameter ist entscheidend, um eine effiziente Produktion zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

5,6-Dihydro-5-(Hydroxymethyl)uracil kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxymethylgruppe kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) zu Formyl- oder Carboxylgruppen oxidiert werden.

Reduktion: Eine weitere Reduktion der Verbindung kann zur Bildung von 5,6-Dihydro-5-methyluracil führen.

Substitution: Die Hydroxymethylgruppe kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem alkalischen Medium oder Chromtrioxid in einem sauren Medium.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid (NaOH).

Hauptprodukte

Oxidation: 5-Formyluracil oder 5-Carboxyuracil.

Reduktion: 5,6-Dihydro-5-methyluracil.

Substitution: Verschiedene substituierte Uracil-Derivate, abhängig von dem verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

5,6-Dihydro-5-(Hydroxymethyl)uracil hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet, einschließlich Nucleoside-Analoga.

Biologie: Untersucht für seine Rolle bei der RNA-Modifikation und seine möglichen Auswirkungen auf die RNA-Stabilität und -Funktion.

Medizin: Untersucht für sein Potenzial als antivirales oder Antikrebsmittel aufgrund seiner strukturellen Ähnlichkeit mit Nucleosiden.

Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer bei der Synthese von Pharmazeutika eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seinen Einbau in Nukleinsäuren oder seine Wechselwirkung mit Enzymen, die am Nukleinsäurestoffwechsel beteiligt sind. Die Hydroxymethylgruppe kann Wasserstoffbrückenbindungen mit Nukleinsäurebasen ausbilden, was möglicherweise die Stabilität und Funktion von RNA beeinflusst. Darüber hinaus kann die Verbindung Enzyme wie Thymidylatsynthase hemmen, die für die DNA-Synthese unerlässlich ist, wodurch ihre Wirkung auf die Zellproliferation ausgeübt wird.

Wirkmechanismus

The mechanism of action of 5,6-Dihydro-5-(hydroxymethyl)uracil involves its incorporation into nucleic acids or its interaction with enzymes involved in nucleic acid metabolism. The hydroxymethyl group can form hydrogen bonds with nucleic acid bases, potentially affecting the stability and function of RNA. Additionally, the compound may inhibit enzymes such as thymidylate synthase, which is crucial for DNA synthesis, thereby exerting its effects on cellular proliferation.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5,6-Dihydro-5-methyluracil: Strukturähnlich, jedoch mit einer Methylgruppe anstelle einer Hydroxymethylgruppe.

5-Formyluracil: Enthält eine Formylgruppe an der 5. Position.

5-Carboxyuracil: Enthält eine Carboxylgruppe an der 5. Position.

Einzigartigkeit

5,6-Dihydro-5-(Hydroxymethyl)uracil ist aufgrund der Gegenwart der Hydroxymethylgruppe einzigartig, die im Vergleich zu ihren Analoga eine andere chemische Reaktivität und biologische Aktivität verleiht. Diese funktionelle Gruppe ermöglicht einzigartige Wechselwirkungen mit biologischen Molekülen und bietet unterschiedliche Möglichkeiten für chemische Modifikationen.

Eigenschaften

IUPAC Name |

5-(hydroxymethyl)-1,3-diazinane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c8-2-3-1-6-5(10)7-4(3)9/h3,8H,1-2H2,(H2,6,7,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZYVYNJYQDDHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC(=O)N1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116102.png)

![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116104.png)

![[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B12116125.png)

![[17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12116136.png)

![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12116187.png)